molecular formula C8H13ClN2 B076741 N,N-Dimethyl-p-phenylenediamine monohydrochloride CAS No. 13806-04-7

N,N-Dimethyl-p-phenylenediamine monohydrochloride

Cat. No. B076741
CAS RN: 13806-04-7
M. Wt: 172.65 g/mol
InChI Key: KTWNIUBGGFBRKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-p-phenylenediamine monohydrochloride (DMPD) is a chemical compound that is widely used in scientific research. It is a colorless to pale yellow crystalline powder that is soluble in water and ethanol. DMPD has been used as a reducing agent, a catalyst, and a dye in various applications.

Mechanism Of Action

N,N-Dimethyl-p-phenylenediamine monohydrochloride acts as a reducing agent by donating electrons to other compounds. It can reduce various compounds such as nitrite, hydrogen peroxide, and peroxynitrite. The mechanism of action of N,N-Dimethyl-p-phenylenediamine monohydrochloride involves the transfer of electrons from the nitrogen atoms of the N,N-Dimethyl-p-phenylenediamine monohydrochloride molecule to the compound being reduced. This results in the formation of a reduced product and the oxidation of N,N-Dimethyl-p-phenylenediamine monohydrochloride to its oxidized form.

Biochemical And Physiological Effects

N,N-Dimethyl-p-phenylenediamine monohydrochloride has been shown to have antioxidant properties and can protect cells from oxidative stress. It has been suggested that N,N-Dimethyl-p-phenylenediamine monohydrochloride may have potential therapeutic applications in the treatment of various diseases such as cancer and neurodegenerative disorders. However, further research is needed to fully understand the biochemical and physiological effects of N,N-Dimethyl-p-phenylenediamine monohydrochloride.

Advantages And Limitations For Lab Experiments

N,N-Dimethyl-p-phenylenediamine monohydrochloride has several advantages as a reducing agent and a catalyst. It is relatively easy to synthesize and is readily available. It has been shown to be effective in reducing various compounds and can be used in a wide range of applications. However, N,N-Dimethyl-p-phenylenediamine monohydrochloride has some limitations. It may not be effective in reducing certain compounds, and its use may result in the formation of unwanted byproducts. Additionally, N,N-Dimethyl-p-phenylenediamine monohydrochloride may be toxic in high concentrations, and care should be taken when handling it in a laboratory setting.

Future Directions

There are several potential future directions for the use of N,N-Dimethyl-p-phenylenediamine monohydrochloride in scientific research. One area of interest is the development of new applications for N,N-Dimethyl-p-phenylenediamine monohydrochloride in the synthesis of polymers, dyes, and pharmaceuticals. Another area of interest is the investigation of the potential therapeutic applications of N,N-Dimethyl-p-phenylenediamine monohydrochloride in the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of N,N-Dimethyl-p-phenylenediamine monohydrochloride and its potential toxicity.

Synthesis Methods

N,N-Dimethyl-p-phenylenediamine monohydrochloride can be synthesized by the reaction of p-phenylenediamine with dimethyl sulfate in the presence of a strong base such as sodium hydroxide. The reaction yields N,N-Dimethyl-p-phenylenediamine monohydrochloride as a monohydrochloride salt. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N,N-Dimethyl-p-phenylenediamine monohydrochloride has been widely used in scientific research as a reducing agent and a catalyst. It is commonly used in the synthesis of polymers, dyes, and pharmaceuticals. N,N-Dimethyl-p-phenylenediamine monohydrochloride is also used in the detection of various compounds such as nitrite, hydrogen peroxide, and peroxynitrite. It has been used as a colorimetric reagent for the determination of glucose in blood and urine samples.

properties

IUPAC Name

4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C8H12N2.ClH/c1-10(2)8-5-3-7(9)4-6-8;/h3-6H,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

KTWNIUBGGFBRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CN(C)C1=CC=C(C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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Related CAS

2052-46-2, 99-98-9 (Parent)
Details Compound: 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1)
Record name 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1)
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Details Compound: 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1)
Record name 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1)
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DSSTOX Substance ID

DTXSID50883789
Record name 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1)
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Molecular Weight

172.65 g/mol
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Physical Description

Grey crystalline solid; Hygroscopic; [Sigma-Aldrich MSDS]
Record name N,N-Dimethyl-p-phenylenediamine monohydrochloride
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Product Name

N,N-Dimethyl-p-phenylenediamine monohydrochloride

CAS RN

536-46-9, 13806-04-7, 2052-46-2
Record name N,N-Dimethyl-p-phenylenediamine dihydrochloride
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